N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a fluorophenyl group, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline intermediate with 2-methylbenzylthiol under conditions that promote thioether bond formation, such as the use of a base like sodium hydride.
Amidation: The final step involves the amidation of the carboxylic acid group with diethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, although specific studies are required to confirm these effects.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- N,N-diethyl-3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
Compared to its analogs, the fluorophenyl derivative may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom. This can result in variations in binding affinity and selectivity towards biological targets, making it a compound of particular interest in drug discovery.
Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)19-10-15-23-24(16-19)29-27(34-17-20-9-7-6-8-18(20)3)31(26(23)33)22-13-11-21(28)12-14-22/h6-16H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZYEVKCMOPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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